molecular formula C9H10N4O5 B1418104 N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea CAS No. 338404-33-4

N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea

Cat. No. B1418104
M. Wt: 254.2 g/mol
InChI Key: NWQPZHYPJOXCED-UHFFFAOYSA-N
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Description

N-[(Hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea, also known as HONB, is a molecule that has caught the attention of chemists, biologists, and pharmaceutical industries1. It has a molecular formula of C9H10N4O5 and a molecular weight of 254.2 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea from the web search results.



Molecular Structure Analysis

The molecular structure of N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea is defined by its molecular formula, C9H10N4O52. However, the specific structural details are not available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea are not available in the search results.



Physical And Chemical Properties Analysis

N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea has certain physical and chemical properties such as melting point, boiling point, and density2. However, the specific values for these properties are not provided in the search results.


Scientific Research Applications

Synthesis and Characterization for Enzymatic Studies

N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea and its derivatives are synthesized for various scientific research applications, particularly in enzymatic studies. For instance, these compounds are utilized in the investigation of the enzyme urease, a critical enzyme in nitrogen metabolism. The synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea enable researchers to study the mechanisms of urease without inhibiting the hydrolysis of free urea by urease, thus facilitating a deeper understanding of enzymatic processes involved in nitrogen metabolism (Wieboldt et al., 2002).

Development of Synthetic Pathways

These compounds also play a significant role in the development of synthetic pathways for the creation of hydroxamic acids and ureas from carboxylic acids. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the capability to synthesize ureas in good yields without racemization, under milder and simpler reaction conditions. This method is environmentally friendly and cost-effective, showcasing the compound's utility in synthetic organic chemistry (Thalluri et al., 2014).

Photolabile Protection Groups in Molecular Biology

In molecular biology, photolabile o-nitrobenzyl protection groups, similar to those in N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea, are used for the controlled release of biological active molecules. Studies on ribonucleic acids and related compounds utilize these photolabile groups for ribooligonucleotide synthesis, enabling precise control over the release of nucleotides by UV irradiation. This approach is instrumental in the study of nucleic acid structure and function, providing a valuable tool for biochemical and genetic research (Ohtsuka et al., 1974).

Enhancing Understanding of Chemical Reactions

The study of substituted diarylmethylamines through stereospecific intramolecular electrophilic arylation of lithiated ureas offers insights into the creation of new, fully substituted stereogenic centers. This research contributes to the understanding of chemical reaction mechanisms and the development of new synthetic strategies for creating chiral compounds with high enantiomeric purity, essential for the pharmaceutical industry (Clayden et al., 2007).

Safety And Hazards

The safety and hazards associated with N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea are not specified in the search results.


Future Directions

The future directions for the research and application of N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea are not specified in the search results.


Please note that this is a high-level analysis based on the available information. For a more detailed analysis, please refer to specific scientific literature or databases. If you have access to a university or institutional database, you may find more specific and detailed information there.


properties

IUPAC Name

1-(hydroxyiminomethyl)-3-[(4-nitrophenyl)methoxy]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O5/c14-9(10-6-11-15)12-18-5-7-1-3-8(4-2-7)13(16)17/h1-4,6,15H,5H2,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQPZHYPJOXCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC(=O)NC=NO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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